3-amino-5H-pyrimido[5,4-b]indol-4-one (commonly known as 3-MI in its nucleoside form) is a tricyclic, fluorescent analog of the natural nucleobase guanine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFthJ3yfqkrLxrsmsrEuHxT2_ywMpjn6x9Y9m3Tqu0NXfU4qeH5DpTKYSZt616KHPlo9RVaZJGAdDvPKI1dnHFeOs3XmkW3nneghLCsQlL9fW3tKhHt12hI-gq_yLC2-luWk0s%3D)] It is designed for site-specific incorporation into synthetic DNA and RNA oligonucleotides via standard phosphoramidite chemistry.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3PrNbF9bC68IK-3uL1syGR7DeAjs4cfWWAPN3X50FCW7_UMCQbW5x1rF0QxoW0GET-rdk52fluZ4PO1V568tW7vsJNR3Suij9mmM_2evx__Su4WWWeU3cVcrwMDXmAXJCmIM%3D)] Its primary value derives from its photophysical properties; its fluorescence is highly sensitive to the local molecular environment, making it a valuable probe for studying nucleic acid structure, dynamics, and interactions with other molecules.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3PrNbF9bC68IK-3uL1syGR7DeAjs4cfWWAPN3X50FCW7_UMCQbW5x1rF0QxoW0GET-rdk52fluZ4PO1V568tW7vsJNR3Suij9mmM_2evx__Su4WWWeU3cVcrwMDXmAXJCmIM%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKM8jsYMj_S1c38BMxmG_UyhriMnVroC5lXgMUGG2QeZhyRTMYf5zyzX5DkmaPviKTIZ-O0Vl2mT2C6IWP4tTzTHDbnCjc64BHqkkG_EdBA1qEMqeftTFkAzEVHIWCAqXbcLBjJw72XKTZhONv3UZ79UpIgj91BtMqBDG5nxakWw%3D%3D)]
Selecting a fluorescent nucleobase analog is a critical decision, as seemingly minor structural differences between compounds lead to significant, non-interchangeable performance outcomes. Key properties such as fluorescence quantum yield, environmental sensitivity, and the degree of perturbation to nucleic acid duplex stability are unique to each analog's structure.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsRc7-ku2uUCaG4_yVaOjdIzK6hH48bY_abVTZcDlGkTnlh6NVXEaaB64ZjVRswjEFyQ0XTkR9dMJvtwvFRRzJIV1xwss3p92ROHUKC1I7uDmslAt2szsyrytBE9JpIA039aHDkhSADAdpiQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7E8WAEs9y8YelhkWB6nvfTbHvEv-manvT35GE3gl13LAivDlGSoaJ4PQtDQNuRGN92EddP6fJHakWfkYWrFh90z29FDJI7_Apq2915W5yC2KPT9AeUUUkl1HavZtYo0E3Sw%3D%3D)] Substituting 3-amino-5H-pyrimido[5,4-b]indol-4-one with a more common analog like 2-aminopurine or even a close structural relative like 6-methylisoxanthopterin (6-MI) can fundamentally alter signal brightness, experimental sensitivity, and the thermal stability of the probe-target duplex, compromising data reproducibility and interpretation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKM8jsYMj_S1c38BMxmG_UyhriMnVroC5lXgMUGG2QeZhyRTMYf5zyzX5DkmaPviKTIZ-O0Vl2mT2C6IWP4tTzTHDbnCjc64BHqkkG_EdBA1qEMqeftTFkAzEVHIWCAqXbcLBjJw72XKTZhONv3UZ79UpIgj91BtMqBDG5nxakWw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7E8WAEs9y8YelhkWB6nvfTbHvEv-manvT35GE3gl13LAivDlGSoaJ4PQtDQNuRGN92EddP6fJHakWfkYWrFh90z29FDJI7_Apq2915W5yC2KPT9AeUUUkl1HavZtYo0E3Sw%3D%3D)] Therefore, procurement should be based on specific, quantitative performance data relevant to the intended application.
When incorporated into a DNA duplex, 3-amino-5H-pyrimido[5,4-b]indol-4-one (as the 3-MI nucleoside) significantly lowers the thermal stability of the helix.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7E8WAEs9y8YelhkWB6nvfTbHvEv-manvT35GE3gl13LAivDlGSoaJ4PQtDQNuRGN92EddP6fJHakWfkYWrFh90z29FDJI7_Apq2915W5yC2KPT9AeUUUkl1HavZtYo0E3Sw%3D%3D)] The observed depression in melting temperature (Tm) is comparable to that caused by a single G-T base-pair mismatch. This is a critical distinction from its close structural analog, 6-methylisoxanthopterin (6-MI), which does not perturb the duplex stability and results in a Tm equivalent to that of an unmodified, fully matched duplex.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsRc7-ku2uUCaG4_yVaOjdIzK6hH48bY_abVTZcDlGkTnlh6NVXEaaB64ZjVRswjEFyQ0XTkR9dMJvtwvFRRzJIV1xwss3p92ROHUKC1I7uDmslAt2szsyrytBE9JpIA039aHDkhSADAdpiQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7E8WAEs9y8YelhkWB6nvfTbHvEv-manvT35GE3gl13LAivDlGSoaJ4PQtDQNuRGN92EddP6fJHakWfkYWrFh90z29FDJI7_Apq2915W5yC2KPT9AeUUUkl1HavZtYo0E3Sw%3D%3D)]
| Evidence Dimension | DNA Duplex Thermal Stability (ΔTm) |
| Target Compound Data | Tm depression equivalent to a single base pair mismatch |
| Comparator Or Baseline | 6-methylisoxanthopterin (6-MI): Unperturbed Tm, equivalent to unlabeled duplexes |
| Quantified Difference | Significant destabilization vs. no destabilization |
| Conditions | Site-specific incorporation into double-stranded DNA oligonucleotides. |
A buyer must select this compound knowing it will lower duplex stability, a factor that must be accounted for in assay design and is not a concern when using the alternative 6-MI.
The most widely used fluorescent base analog, 2-aminopurine (2-AP), has a high quantum yield (Φ) of 0.68 in aqueous solution, but this is severely quenched by up to 100-fold upon incorporation into a DNA duplex.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsRc7-ku2uUCaG4_yVaOjdIzK6hH48bY_abVTZcDlGkTnlh6NVXEaaB64ZjVRswjEFyQ0XTkR9dMJvtwvFRRzJIV1xwss3p92ROHUKC1I7uDmslAt2szsyrytBE9JpIA039aHDkhSADAdpiQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4PgHgFo6PwuUpy20w_anNUAhu4tzGd-zICv4MB22erj8BKQii-XvVv3GNM8xV3yasc0KKsehX2tC3wgqvh0B9Vp7BN3RibSaFE9F0_2HJL8ysabJNwrMh8H-KsItmGnerDHwHNIef7A%3D%3D)] In contrast, 3-amino-5H-pyrimido[5,4-b]indol-4-one can exhibit a quantum yield as high as 0.3 when incorporated into DNA, depending on the surrounding sequence.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKM8jsYMj_S1c38BMxmG_UyhriMnVroC5lXgMUGG2QeZhyRTMYf5zyzX5DkmaPviKTIZ-O0Vl2mT2C6IWP4tTzTHDbnCjc64BHqkkG_EdBA1qEMqeftTFkAzEVHIWCAqXbcLBjJw72XKTZhONv3UZ79UpIgj91BtMqBDG5nxakWw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsRc7-ku2uUCaG4_yVaOjdIzK6hH48bY_abVTZcDlGkTnlh6NVXEaaB64ZjVRswjEFyQ0XTkR9dMJvtwvFRRzJIV1xwss3p92ROHUKC1I7uDmslAt2szsyrytBE9JpIA039aHDkhSADAdpiQ%3D%3D)] This can result in a probe that is 10- to 50-fold brighter than 2-AP in many sequence contexts, providing a significant advantage in signal strength.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKM8jsYMj_S1c38BMxmG_UyhriMnVroC5lXgMUGG2QeZhyRTMYf5zyzX5DkmaPviKTIZ-O0Vl2mT2C6IWP4tTzTHDbnCjc64BHqkkG_EdBA1qEMqeftTFkAzEVHIWCAqXbcLBjJw72XKTZhONv3UZ79UpIgj91BtMqBDG5nxakWw%3D%3D)]
| Evidence Dimension | Fluorescence Quantum Yield (Φ) in DNA |
| Target Compound Data | Up to 0.3, depending on sequence context |
| Comparator Or Baseline | 2-Aminopurine (2-AP): Φ of 0.68 in solution is reduced ~100-fold upon incorporation |
| Quantified Difference | Potentially 10-50 times brighter than 2-AP in certain DNA sequences |
| Conditions | Site-specific incorporation into DNA oligonucleotides. |
For applications requiring maximum signal intensity, this compound offers potentially much higher brightness over the common default choice of 2-aminopurine.
The fluorescence of 3-amino-5H-pyrimido[5,4-b]indol-4-one is highly sensitive to its microenvironment, exhibiting a broad dynamic range of quantum yields from below 0.01 to 0.3 depending on its neighboring bases.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKM8jsYMj_S1c38BMxmG_UyhriMnVroC5lXgMUGG2QeZhyRTMYf5zyzX5DkmaPviKTIZ-O0Vl2mT2C6IWP4tTzTHDbnCjc64BHqkkG_EdBA1qEMqeftTFkAzEVHIWCAqXbcLBjJw72XKTZhONv3UZ79UpIgj91BtMqBDG5nxakWw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsRc7-ku2uUCaG4_yVaOjdIzK6hH48bY_abVTZcDlGkTnlh6NVXEaaB64ZjVRswjEFyQ0XTkR9dMJvtwvFRRzJIV1xwss3p92ROHUKC1I7uDmslAt2szsyrytBE9JpIA039aHDkhSADAdpiQ%3D%3D)] Its fluorescence is particularly subject to both static and dynamic quenching when a purine (adenine or guanine) is located immediately 3' or 5' to the probe in a single-stranded oligomer.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVifHfqh8jRJexZ1SeqEiITSc_FIn0nNQenytF782Y70D7cm271T7YVQpRDe4-F5ISmCSkBT5BVimM5dJhqL2Duxa-UxbRQWdefIEnOt4R2JQHC_HB-t50sFSzmHlBmI1U4O6wvEHeSz7ygw%3D%3D)] This pronounced sensitivity to base stacking and local structure is the key property that allows it to function as a reporter on conformational changes.
| Evidence Dimension | Fluorescence Response to Local Environment |
| Target Compound Data | High dynamic range; quantum yield varies from <0.01 to 0.3 based on neighboring bases |
| Comparator Or Baseline | Less sensitive analogs (e.g., tC); constitutively fluorescent external dyes |
| Quantified Difference | Significant quenching by adjacent purines, with a 3' purine being more effective than a 5' purine |
| Conditions | Incorporation in single- and double-stranded oligonucleotides. |
This compound should be chosen specifically for applications where a change in fluorescence upon a structural or binding event is the desired readout.
This compound is designed for use in mainstream biochemical workflows and is typically supplied as a phosphoramidite precursor for use in automated solid-phase DNA/RNA synthesis.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3PrNbF9bC68IK-3uL1syGR7DeAjs4cfWWAPN3X50FCW7_UMCQbW5x1rF0QxoW0GET-rdk52fluZ4PO1V568tW7vsJNR3Suij9mmM_2evx__Su4WWWeU3cVcrwMDXmAXJCmIM%3D)] Its compatibility with standard synthesis cycles allows for its routine, site-specific incorporation into custom oligonucleotide sequences without requiring significant deviation from established laboratory protocols.
| Evidence Dimension | Process Compatibility |
| Target Compound Data | Routinely incorporated via phosphoramidite chemistry |
| Comparator Or Baseline | Standard A, C, G, T phosphoramidites |
| Quantified Difference | No significant deviation from standard synthesis protocols required |
| Conditions | Automated solid-phase oligonucleotide synthesis. |
This confirms the compound is a practical, off-the-shelf solution for labs equipped with standard DNA synthesizers, lowering the barrier to adoption.
The compound's high sensitivity to its local environment makes it an effective probe for studying protein binding events. When a protein associates with the labeled oligonucleotide, it alters the local structure and solvent accessibility around the probe, resulting in a measurable change in fluorescence intensity or lifetime.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfN_aBBqL3iCKkmMh5edecIDBwezOgoRCv-vEQvhObYlrqum3yH_yziyZxY5i_ZqnvyZvWTCKX3LPk537uWFOKU9iI_dsdbU6KeKoTGghv-VmVNzam-b08kp2SDTeIVsO_n8GOw-I3KI-TSXMJVxUaJw%3D%3D)]
This analog is the right choice for investigating structural transitions in DNA or RNA, such as folding, unfolding, or duplex formation. The significant quenching observed when the probe is stacked with other bases provides a large dynamic range, yielding a strong signal change as the nucleic acid changes its conformation.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVifHfqh8jRJexZ1SeqEiITSc_FIn0nNQenytF782Y70D7cm271T7YVQpRDe4-F5ISmCSkBT5BVimM5dJhqL2Duxa-UxbRQWdefIEnOt4R2JQHC_HB-t50sFSzmHlBmI1U4O6wvEHeSz7ygw%3D%3D)]
Given its known destabilizing effect on DNA duplexes, this compound is suitable for assays where maximum thermal stability is not the primary concern, or where a slight destabilization may be beneficial, for example, in facilitating strand invasion or in studies of DNA breathing dynamics.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7E8WAEs9y8YelhkWB6nvfTbHvEv-manvT35GE3gl13LAivDlGSoaJ4PQtDQNuRGN92EddP6fJHakWfkYWrFh90z29FDJI7_Apq2915W5yC2KPT9AeUUUkl1HavZtYo0E3Sw%3D%3D)]